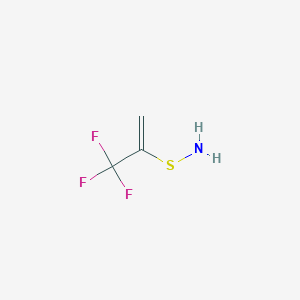
S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine): is a compound that features a trifluoropropenyl group attached to a thiohydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) typically involves the reaction of a trifluoropropenyl precursor with a thiohydroxylamine derivative. One common method includes the use of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as a starting material, which undergoes a coupling reaction with a thiohydroxylamine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) serves as a valuable building block for the construction of complex molecules. Its unique trifluoropropenyl group imparts distinct reactivity and stability to the synthesized compounds.
Biology and Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism by which S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) exerts its effects involves interactions with various molecular targets and pathways. The trifluoropropenyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. Additionally, the thiohydroxylamine moiety can form hydrogen bonds and coordinate with metal ions, affecting the compound’s overall activity .
Comparison with Similar Compounds
- (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline
Uniqueness: S-(3,3,3-Trifluoroprop-1-en-2-yl)-(thiohydroxylamine) is unique due to the presence of both a trifluoropropenyl group and a thiohydroxylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
106306-16-5 |
|---|---|
Molecular Formula |
C3H4F3NS |
Molecular Weight |
143.13 g/mol |
IUPAC Name |
S-(3,3,3-trifluoroprop-1-en-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C3H4F3NS/c1-2(8-7)3(4,5)6/h1,7H2 |
InChI Key |
ADRGMIPKSLQPLK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)F)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















